(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid
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Overview
Description
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is a compound that belongs to the class of oxazolidinones It is characterized by the presence of a benzyloxycarbonyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxazolidinone ring and introduces the benzyloxycarbonyl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield carboxylic acids, while reduction of the oxazolidinone ring can produce amino alcohols.
Scientific Research Applications
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The oxazolidinone ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is similar in structure but has an acetic acid moiety instead of a propanoic acid moiety.
Succinimidyl (4S)-(3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate: Another similar compound used for the separation of amino acid enantiomers.
Uniqueness
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is unique due to its specific structure, which combines the benzyloxycarbonyl group and the oxazolidinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C14H15NO6 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-(5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
AYOCGDFDOZVEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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